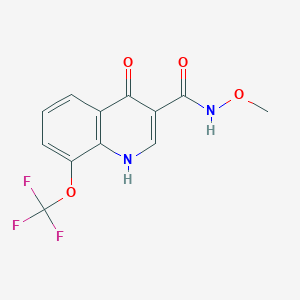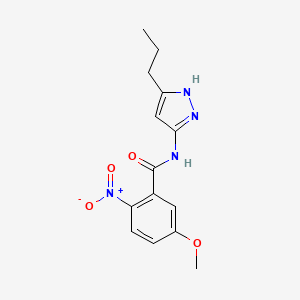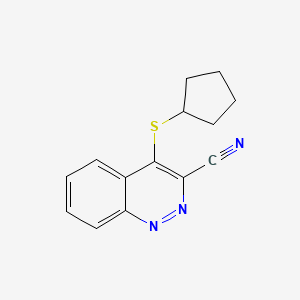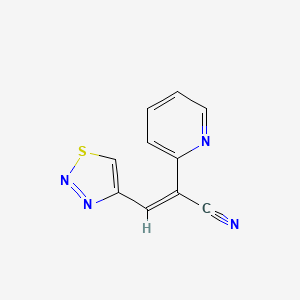![molecular formula C20H25FN2O4 B7553392 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid, also known as FCPC, is a chemical compound with potential applications in scientific research. FCPC is a derivative of piperidine and cyclohexane, and it has been synthesized using various methods. In
作用机制
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid acts as a non-competitive antagonist of NMDA receptors, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can have both beneficial and detrimental effects depending on the context. In stroke and traumatic brain injury, for example, this compound's neuroprotective effects are thought to be due to its ability to reduce excitotoxicity and inflammation in the brain. In drug addiction, depression, and anxiety, this compound's effects on NMDA receptors may be related to its ability to modulate reward pathways and regulate mood.
Biochemical and Physiological Effects:
This compound's effects on NMDA receptors can have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and memory in animal models of aging and Alzheimer's disease. However, this compound's effects on NMDA receptors can also have negative effects, such as impairing learning and memory in some contexts.
实验室实验的优点和局限性
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It is highly selective for NMDA receptors, meaning that it does not interact with other neurotransmitter receptors. It is also stable and soluble in water, making it easy to administer to animals or cells. However, this compound's effects on NMDA receptors can be complex and context-dependent, making it important to carefully design experiments to avoid confounding factors.
未来方向
There are several future directions for research on 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid. One area of interest is in developing derivatives of this compound that have improved selectivity or potency for NMDA receptors. Another area of interest is in exploring the role of this compound in regulating other neurotransmitter systems, such as dopamine or serotonin. Additionally, this compound's neuroprotective effects make it a promising candidate for further study in the context of neurodegenerative diseases such as Parkinson's or Huntington's disease. Overall, this compound has potential for a variety of scientific research applications, and further study is needed to fully understand its effects and mechanisms of action.
合成方法
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid can be synthesized using several methods, including the reaction of 4-fluorobenzoyl chloride with piperidine-3-carboxylic acid, followed by the reaction of the resulting compound with cyclohexylamine. Another method involves the reaction of 4-fluorobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. Both methods yield this compound with high purity and yield.
科学研究应用
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important for learning, memory, and synaptic plasticity. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, this compound has been used to study the role of NMDA receptors in drug addiction, depression, and anxiety.
属性
IUPAC Name |
1-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4/c21-16-8-6-14(7-9-16)18(25)23-12-4-5-15(13-23)17(24)22-20(19(26)27)10-2-1-3-11-20/h6-9,15H,1-5,10-13H2,(H,22,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGXQTLYACGMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)

![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)


![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine](/img/structure/B7553411.png)
